N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a benzodioxole moiety attached to a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which is then coupled with a pyrimidine derivative. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological pathways and interactions.
Medicine: It has potential as a lead compound for developing new drugs, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzodioxole moiety can enhance the compound’s binding affinity to its targets, while the nitropyrimidine core can contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of a benzodioxole moiety and a nitropyrimidine core. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitro group can enhance its reactivity and potential as a pharmacophore .
Properties
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(16-5-15-11)14-4-7-1-2-8-9(3-7)21-6-20-8/h1-3,5H,4,6H2,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIMGCWQXMNGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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